molecular formula C14H20N2O3 B11951275 4-(N-(P-Anisyl)carbamoyl)-2,6-dimethylmorpholine CAS No. 77280-33-2

4-(N-(P-Anisyl)carbamoyl)-2,6-dimethylmorpholine

Cat. No.: B11951275
CAS No.: 77280-33-2
M. Wt: 264.32 g/mol
InChI Key: VYMCAYXFPQFGGW-UHFFFAOYSA-N
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Description

4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine is a chemical compound with the following structure:

Structure: C16H24N2O3\text{Structure: } \text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3 Structure: C16​H24​N2​O3​

This compound belongs to the morpholine family and contains an anisyl (methoxyphenyl) group attached to the carbamoyl nitrogen. It exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes::

  • Carbamoylation of Morpholine: : The compound can be synthesized by reacting morpholine with p-anisyl isocyanate (p-anisyl-NCO) under appropriate conditions. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the isocyanate group, followed by cyclization to form the morpholine ring.

  • Imidazolium Salt Method: : Another approach involves using readily prepared carbamoylimidazolium salts, which act as efficient N,N-disubstituted carbamoylating reagents. These salts react with amines, producing ureas without the need for subsequent chromatographic purification .

Industrial Production:: The industrial-scale synthesis typically employs the carbamoylation method due to its efficiency and scalability.

Chemical Reactions Analysis

4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Substitution: The carbamoyl group can be substituted by other nucleophiles.

    Reduction: Reduction of the carbonyl group is possible.

Common reagents include bases (such as KOH or n-Bu4NOH), acids, and transition metal catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.

    Catalysis: As a ligand or catalyst precursor in transition metal-catalyzed reactions.

    Materials Science: Its properties may be explored for designing functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine stands out due to its anisyl substituent and morpholine ring. Similar compounds include other carbamoylated morpholines and related heterocycles.

Properties

CAS No.

77280-33-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-10-8-16(9-11(2)19-10)14(17)15-12-4-6-13(18-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,15,17)

InChI Key

VYMCAYXFPQFGGW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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